Cas no 901267-94-5 (3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo4,3-cquinoline)
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties
Names and Identifiers
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- 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo4,3-cquinoline
- 3-(4-ethylphenyl)-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
- F3407-1509
- AKOS001805193
- 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- 901267-94-5
-
- Inchi: 1S/C25H21N3O/c1-3-17-8-10-18(11-9-17)24-22-16-26-23-7-5-4-6-21(23)25(22)28(27-24)19-12-14-20(29-2)15-13-19/h4-16H,3H2,1-2H3
- InChI Key: IFHIWVJXVHOMBP-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)C2N(C3=CC=C(OC)C=C3)N=C(C3=CC=C(CC)C=C3)C=2C=1
Computed Properties
- Exact Mass: 379.168462302g/mol
- Monoisotopic Mass: 379.168462302g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 526
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topological Polar Surface Area: 39.9Ų
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo4,3-cquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3407-1509-2μmol |
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
901267-94-5 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1509-5μmol |
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
901267-94-5 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1509-10μmol |
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
901267-94-5 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1509-20μmol |
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
901267-94-5 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1509-1mg |
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
901267-94-5 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1509-2mg |
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
901267-94-5 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1509-3mg |
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
901267-94-5 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1509-4mg |
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
901267-94-5 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1509-5mg |
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
901267-94-5 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1509-10mg |
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
901267-94-5 | 10mg |
$79.0 | 2023-09-10 |
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo4,3-cquinoline Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo4,3-cquinoline
3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline: A Comprehensive Overview
3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, identified by the CAS number 901267-94-5, is a complex heterocyclic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazoloquinolines, which are known for their unique structural features and diverse biological activities. The molecule consists of a pyrazolo[4,3-c]quinoline core with two substituted phenyl groups: a 4-ethylphenyl group at position 3 and a 4-methoxyphenyl group at position 1. These substituents contribute to the compound's stability, solubility, and bioavailability, making it a promising candidate for further research and development.
The synthesis of 3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves a multi-step process that typically includes nucleophilic aromatic substitution, cyclization, and coupling reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of such heterocyclic compounds with high purity and yield. Researchers have explored various catalysts and reaction conditions to optimize the synthesis process, ensuring scalability for potential industrial applications.
In terms of biological activity, this compound has shown remarkable properties in preliminary studies. It exhibits potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, it has demonstrated moderate anti-inflammatory effects, making it a potential candidate for the development of anti-inflammatory drugs. Recent studies have also highlighted its potential as a kinase inhibitor, which could be valuable in the treatment of various cancers and inflammatory diseases.
The structural versatility of 3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline allows for further functionalization to enhance its pharmacokinetic properties. By modifying the substituents on the phenyl rings or introducing additional functional groups, researchers can tailor the compound's activity and selectivity for specific therapeutic targets. This approach has been widely adopted in drug discovery programs targeting complex diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
From an environmental perspective, the compound's stability and biodegradability are critical factors for its safe use in industrial and pharmaceutical applications. Recent eco-toxicological studies have indicated that 3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has low toxicity to aquatic organisms under standard testing conditions. However, further research is required to assess its long-term environmental impact and degradation pathways.
In conclusion, 3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS No. 901267-94-5) represents a valuable addition to the arsenal of heterocyclic compounds with diverse biological activities. Its unique structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as a promising lead compound for drug discovery and development. Continued research into its properties and applications will undoubtedly unlock its full potential in addressing unmet medical needs.
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